molecular formula C18H16ClFN4O3S B11204470 N-(2-chloro-4-fluorobenzyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

N-(2-chloro-4-fluorobenzyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11204470
M. Wt: 422.9 g/mol
InChI Key: VTBSVXVCFHXSDL-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, fluoro, and sulfamoyl groups. Its molecular formula is C18H15ClFN3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the chloro and fluoro groups: This step involves the halogenation of the aromatic ring using reagents such as thionyl chloride and fluorine gas.

    Final coupling: The final step involves coupling the substituted pyrazole with the appropriate carboxamide derivative under conditions such as reflux in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide
  • N-(2-chloro-4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and sulfamoyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClFN4O3S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClFN4O3S/c1-11-2-6-14(7-3-11)24-28(26,27)18-15(10-22-23-18)17(25)21-9-12-4-5-13(20)8-16(12)19/h2-8,10,24H,9H2,1H3,(H,21,25)(H,22,23)

InChI Key

VTBSVXVCFHXSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)NCC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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